molecular formula C9H14BrNO B2508560 2-[2-(Methylamino)ethyl]phenol hydrobromide CAS No. 1461705-02-1

2-[2-(Methylamino)ethyl]phenol hydrobromide

Cat. No.: B2508560
CAS No.: 1461705-02-1
M. Wt: 232.121
InChI Key: PWZUXMLDKVJIDS-UHFFFAOYSA-N
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Description

2-[2-(Methylamino)ethyl]phenol hydrobromide is a useful research compound. Its molecular formula is C9H14BrNO and its molecular weight is 232.121. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Tridentate Ligands and Metal Complexes : 2-[2-(Methylamino)ethyl]phenol hydrobromide has been used in the synthesis of new N,N,O tridentate ligands. These ligands form stable complexes with transition metals like Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Pb(II), which could have potential applications in environmental science and coordination chemistry (Kim & Lee, 2006).

  • Cyclization-Activated Prodrugs : Research has explored basic carbamates of 4-hydroxyanisole, including derivatives of 2-[2-(Methylamino)ethyl]phenol, as cyclization-activated prodrugs. These compounds release active drugs at a predictable rate in response to specific pH levels, suggesting potential applications in targeted drug delivery (Saari et al., 1990).

  • Gallium(III) Complexes for Biomedical Applications : The compound has been studied in the development of new N4O2-donor acyclic chelators for creating Gallium(III) complexes. These complexes have potential applications in biomedical imaging and therapy (Silva et al., 2015).

  • Deprotection of Aromatic Methyl Ethers : this compound has been used in the development of new reagents for the deprotection of aromatic methyl ethers, which could be significant in synthetic chemistry (Magano et al., 2006).

  • Coordination-Driven Self-Assembly : The compound is involved in the formation of a mu 3-carbonato-bridged self-assembled heteromolecular triangle, which has implications in the field of molecular self-assembly and materials science (Mukherjee et al., 2008).

  • Annulation Synthesis : It has been used in [4 + 2] annulation synthesis processes, contributing to the creation of complex organic molecules that could have applications in pharmaceuticals and organic synthesis (Zhu et al., 2003).

  • Catalysis in Ethylene Oligomerization : Research on metal complexes of this compound derivatives has demonstrated their application in catalyzing the oligomerization of ethylene, which is important in industrial chemistry (Ngcobo et al., 2019).

Properties

IUPAC Name

2-[2-(methylamino)ethyl]phenol;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.BrH/c1-10-7-6-8-4-2-3-5-9(8)11;/h2-5,10-11H,6-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZUXMLDKVJIDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=CC=C1O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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